molecular formula C16H15NO6S B10915816 4-hydroxy-5-{(2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl}-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-{(2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl}-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10915816
M. Wt: 349.4 g/mol
InChI Key: UTMFSCFYZHEHAK-HWKANZROSA-N
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Description

4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound with a unique structure that includes a thiazine ring, hydroxy, methoxy, and methoxymethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactionsThe final step involves the acrylation of the compound to introduce the acryloyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial scale through pilot studies and process optimization .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the acryloyl group can produce saturated derivatives .

Scientific Research Applications

4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of a thiazine ring with hydroxy, methoxy, and methoxymethyl groups, along with an acryloyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H15NO6S

Molecular Weight

349.4 g/mol

IUPAC Name

6-hydroxy-5-[(E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C16H15NO6S/c1-22-8-10-7-9(4-6-12(10)23-2)3-5-11(18)13-14(19)17-16(21)24-15(13)20/h3-7,20H,8H2,1-2H3,(H,17,19,21)/b5-3+

InChI Key

UTMFSCFYZHEHAK-HWKANZROSA-N

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O)OC

Canonical SMILES

COCC1=C(C=CC(=C1)C=CC(=O)C2=C(SC(=O)NC2=O)O)OC

Origin of Product

United States

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